An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromophenyl)azetidin-2-one
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromophenyl)azetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Significance of the Azetidin-2-one Scaffold
The azetidin-2-one ring system is a cornerstone of medicinal chemistry, most famously recognized as the core structure of β-lactam antibiotics.[1] The inherent ring strain of this four-membered lactam imparts a unique reactivity that is pivotal to its biological activity.[2] Beyond antibacterial applications, azetidin-2-one derivatives have been explored for a wide range of therapeutic uses, including as cholesterol absorption inhibitors, and as anticancer, anti-inflammatory, and anticonvulsant agents.[3] The physicochemical properties of a specific derivative, such as 4-(4-Bromophenyl)azetidin-2-one, dictate its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety.
This guide is structured to provide a deep dive into these critical parameters, offering both theoretical understanding and practical experimental guidance.
Molecular Structure and Core Properties
The foundational characteristics of a molecule are dictated by its structure. 4-(4-Bromophenyl)azetidin-2-one possesses a well-defined architecture that influences all its other physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [Parchem] |
| Molecular Weight | 226.07 g/mol | [BLDpharm] |
| CAS Number | 103247-89-8 | [Fluorochem] |
| Canonical SMILES | C1C(NC1=O)C2=CC=C(C=C2)Br | [PubChemLite] |
| InChI Key | YSIKXVRYGIZALB-UHFFFAOYSA-N | [Fluorochem] |
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// Bonds N1 -- C2 [len=1.2]; C2 -- O3 [len=1.0, style=double]; C2 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- N1 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2, style=double]; C8 -- C9 [len=1.2]; C9 -- C10 [len=1.2, style=double]; C10 -- C5 [len=1.2]; C8 -- Br11 [len=1.5]; N1 -- H1[len=0.8]; C4 -- H2[len=0.8]; C5 -- H3[len=0.8]; C6 -- H4[len=0.8]; C7 -- H5[len=0.8]; C9 -- H6[len=0.8]; C10 -- H7 [len=0.8];
}
Caption: 2D structure of 4-(4-Bromophenyl)azetidin-2-one.
Spectroscopic Profile
The spectroscopic signature of a molecule is its fingerprint, providing invaluable information for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data:
-
Aromatic Protons (C₆H₄): The protons on the bromophenyl ring are expected to appear as a set of doublets in the aromatic region (typically δ 7.0-7.6 ppm). The para-substitution pattern will likely result in an AA'BB' system, which may appear as two distinct doublets.
-
Azetidinone Ring Protons:
-
CH (C4): The proton at the C4 position, being adjacent to the aromatic ring and the nitrogen atom, is expected to be the most downfield of the ring protons, likely in the range of δ 4.5-5.5 ppm.[4]
-
CH₂ (C3): The methylene protons at the C3 position are diastereotopic due to the chiral center at C4.[4] They are expected to resonate as complex multiplets in the range of δ 3.0-4.5 ppm, with geminal and vicinal coupling to the C4 proton.[4]
-
NH: The amide proton (N-H) signal is typically broad and its chemical shift is solvent-dependent, often appearing in the range of δ 7.0-9.0 ppm.[4]
-
Expected ¹³C NMR Spectral Data:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the β-lactam ring is a key indicator and is expected to have a chemical shift in the range of δ 165-180 ppm.[4]
-
Aromatic Carbons: The carbons of the bromophenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine atom will be significantly influenced by the halogen's electronic effects.
-
Azetidinone Ring Carbons:
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule.
Key Expected IR Absorption Bands:
-
C=O Stretch (β-lactam): The carbonyl stretching vibration of the azetidin-2-one ring is a highly characteristic and intense band. Due to the ring strain, this absorption occurs at a higher frequency than that of a typical acyclic amide, generally in the range of 1730-1770 cm⁻¹ .[5] The presence of a halogen on the adjacent phenyl ring may slightly increase this frequency.[3]
-
N-H Stretch: A moderate absorption band corresponding to the N-H stretching vibration is expected in the region of 3200-3300 cm⁻¹ .
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500-680 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Mass Spectrum Characteristics:
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] Therefore, two molecular ion peaks of almost equal intensity will be observed at m/z = 225 and m/z = 227.
-
Predicted Adducts: Predicted m/z values for common adducts are presented in the table below.[7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.98621 |
| [M+Na]⁺ | 247.96815 |
| [M-H]⁻ | 223.97165 |
Physicochemical Properties and Their Significance in Drug Development
Melting Point and Boiling Point
The melting and boiling points are fundamental physical properties that provide an indication of the purity and the strength of intermolecular forces.
-
Predicted Melting Point: While no experimental data is readily available, based on related structures, 4-(4-Bromophenyl)azetidin-2-one is expected to be a solid at room temperature with a relatively high melting point due to its aromatic ring and the potential for hydrogen bonding.
-
Predicted Boiling Point: Due to its molecular weight and polar nature, a high boiling point is anticipated. Organobromine compounds generally have lower volatility compared to their chlorine counterparts.[8]
Solubility
Solubility is a critical parameter for drug delivery and formulation. Poor aqueous solubility can be a major hurdle in drug development.
-
Predicted Solubility: The presence of the polar lactam group suggests some potential for aqueous solubility, while the bromophenyl group is lipophilic. Therefore, 4-(4-Bromophenyl)azetidin-2-one is predicted to have low to moderate solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.
-
Predicted XlogP: 1.5[7]
-
Interpretation: A logP value of 1.5 indicates that the compound is more soluble in the lipid phase (octanol) than in the aqueous phase, but it is not excessively lipophilic. This value is within the desirable range for many orally administered drugs according to Lipinski's Rule of Five.[9][10]
Acidity (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding.
-
Amide N-H: The N-H proton of the azetidin-2-one is weakly acidic. Simple amides typically have pKa values in the range of 15-18, making them very weak acids.[11]
-
Protonated Carbonyl: The carbonyl oxygen can be protonated under strongly acidic conditions, but the pKa of the conjugate acid is typically very low (negative).
Experimental Protocols for Physicochemical Characterization
For definitive characterization, the following experimental protocols are recommended.
Determination of Melting Point
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: A small amount of the crystalline 4-(4-Bromophenyl)azetidin-2-one is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid are recorded as the melting range. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[3]
Determination of Aqueous Solubility
Caption: Shake-Flask Method for Solubility Determination.
Protocol (Shake-Flask Method):
-
Sample Preparation: An excess amount of solid 4-(4-Bromophenyl)azetidin-2-one is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.
Stability and Reactivity Considerations
The β-lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of 4-(4-Bromophenyl)azetidin-2-one will be influenced by the electronic effects of the bromophenyl substituent. The four-membered ring is strained, making it a reactive electrophile, which is the basis for the biological activity of many β-lactam compounds.[2]
Relevance to Drug Discovery: Lipinski's Rule of Five
Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[9][10]
| Lipinski's Rule | Value for 4-(4-Bromophenyl)azetidin-2-one | Compliance |
| Molecular Weight < 500 Da | 226.07 Da | Yes |
| logP < 5 | 1.5 (Predicted) | Yes |
| Hydrogen Bond Donors ≤ 5 | 1 (N-H) | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 1 (C=O) | Yes |
Conclusion
This technical guide has provided a detailed examination of the key physicochemical characteristics of 4-(4-Bromophenyl)azetidin-2-one. By combining predicted data with established experimental protocols, we have constructed a comprehensive profile of this molecule. The compound's favorable Lipinski profile, coupled with the proven therapeutic potential of the azetidin-2-one scaffold, makes it an attractive candidate for further investigation in drug discovery programs. The information and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.
References
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GARDP Revive. Lipinski's Rule of 5. Available at: [Link].
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PubChemLite. 4-(4-bromophenyl)azetidin-2-one (C9H8BrNO). Available at: [Link].
- Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600.
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University of Calgary. Melting point determination. Available at: [Link].
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Wikipedia. Lipinski's rule of five. Available at: [Link].
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Oreate AI Blog. Understanding the pKa of Amides: A Key to Organic Chemistry. Available at: [Link].
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ResearchGate. Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. Available at: [Link].
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Shodhganga. 1.2 Azetidinones (~-Lactams). Available at: [Link].
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Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link].
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Wikipedia. Staudinger synthesis. Available at: [Link].
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Organic Chemistry Portal. Staudinger Reaction. Available at: [Link].
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